Spectroscopic characterization of Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate
Spectroscopic characterization of Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate
Spectroscopic Characterization of Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate: A Comprehensive Technical Guide
Executive Summary & Analytical Strategy
Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate (CAS: 1805417-52-0) is a highly functionalized aromatic building block frequently utilized in the rational design of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of four distinct functional groups—an ethyl ester, a fluorine atom, a phenolic hydroxyl, and a bromine atom—on a single benzene ring presents a unique spectroscopic profile.
To achieve unambiguous structural elucidation, a multi-orthogonal analytical strategy is required. This guide details the spectroscopic causality behind the molecule's Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) signatures. By cross-referencing these techniques, researchers can establish a self-validating data matrix that ensures absolute structural confidence[1].
Caption: Spectroscopic validation workflow for Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate.
Multi-Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy is the cornerstone of structural validation. For highly halogenated aromatics, analyzing 1 H, 13 C, and 19 F nuclei provides a complete topological map of the molecule[2].
1 H NMR (Proton)
The 1 H NMR spectrum is defined by three distinct regions: the aliphatic ester chain, the aromatic core, and the exchangeable phenolic proton.
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Aromatic Region: The protons at C-4 and C-6 are meta to each other, resulting in a small 4JHH scalar coupling (~2.2 Hz). Crucially, both protons are also meta to the fluorine atom at C-2. Fluorine, being a spin-½ nucleus, couples to these protons with a 4JHF of ~6.5 Hz. Consequently, both H-4 and H-6 appear as distinct doublets of doublets (dd).
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Hydroxyl Proton: The -OH proton typically appears as a broad singlet. Its exact shift is highly concentration- and solvent-dependent due to hydrogen bonding dynamics.
13 C NMR (Carbon)
The 13 C NMR spectrum is dominated by carbon-fluorine ( 13 C- 19 F) heteronuclear spin-spin coupling[1]. The magnitude of the JCF coupling constant is inversely proportional to the number of bonds separating the nuclei, providing a self-validating map of the ring:
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1JCF (Direct): The carbon bearing the fluorine (C-2) exhibits a massive splitting of ~248 Hz.
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2JCF (Ortho): C-1 and C-3 show splittings of 12–15 Hz.
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3JCF (Meta) & 4JCF (Para): C-4, C-6, and the ester carbonyl show smaller splittings (3–5 Hz).
19 F NMR (Fluorine)
Fluorine's 100% natural abundance and high gyromagnetic ratio make 19 F NMR highly sensitive. The single fluorine atom at C-2 will appear as a multiplet (typically a triplet or doublet of doublets) around -120 ppm, split by the meta protons H-4 and H-6[3]. The exact chemical shift is highly responsive to the local electronic environment, specifically the electron-withdrawing ester and electron-donating hydroxyl group[4].
Table 1: Predicted Multi-Nuclear NMR Assignments (in DMSO- d6 )
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Integration |
| 1 H | -OH (C-3) | ~10.5 | Broad singlet (br s) | - | 1H |
| 1 H | H-6 | ~7.6 | Doublet of doublets (dd) | 4JHH = 2.2, 4JHF = 6.5 | 1H |
| 1 H | H-4 | ~7.3 | Doublet of doublets (dd) | 4JHH = 2.2, 4JHF = 6.5 | 1H |
| 1 H | -CH
2
| ~4.3 | Quartet (q) | 3JHH = 7.1 | 2H |
| 1 H | -CH 3 (Ester) | ~1.3 | Triplet (t) | 3JHH = 7.1 | 3H |
| 13 C | C=O (Ester) | ~164.0 | Doublet (d) | 3JCF = 4.0 | - |
| 13 C | C-2 (C-F) | ~152.0 | Doublet (d) | 1JCF = 248.0 | - |
| 13 C | C-3 (C-OH) | ~146.0 | Doublet (d) | 2JCF = 14.0 | - |
| 13 C | C-1 (C-COOEt) | ~121.0 | Doublet (d) | 2JCF = 12.0 | - |
| 19 F | F-2 | ~ -120.0 | Doublet of doublets (dd) | 4JFH = 6.5, 4JFH = 6.5 | 1F |
Vibrational Spectroscopy (FT-IR)
FT-IR spectroscopy provides orthogonal validation of the functional groups identified by NMR. The causality of the observed vibrational frequencies is rooted in the bond strengths and atomic masses of the substituents[2].
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O-H Stretch: The phenolic hydroxyl group participates in intermolecular hydrogen bonding, which weakens the O-H bond and broadens its vibrational frequency, shifting it to a lower wavenumber (~3250 cm⁻¹).
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C=O Stretch: The ester carbonyl is conjugated with the aromatic ring. This conjugation allows delocalization of the π -electrons, slightly weakening the C=O double bond character and shifting the stretch from a typical aliphatic ester (~1740 cm⁻¹) down to ~1725 cm⁻¹.
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Halogen Stretches: The C-F bond is extremely strong and highly polar, resulting in an intense absorption band around 1150 cm⁻¹. Conversely, the heavy mass of the bromine atom drops the C-Br stretching frequency into the fingerprint region (~580 cm⁻¹).
Table 2: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Causality |
| 3250 | Strong, Broad | O-H stretch | Phenolic hydroxyl, broadened by H-bonding. |
| 1725 | Strong, Sharp | C=O stretch | Ester carbonyl, lowered by aromatic conjugation. |
| 1600, 1580 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |
| 1280 | Strong | C-O stretch | Ester C-O-C asymmetric stretching. |
| 1150 | Strong | C-F stretch | Highly polar, strong carbon-fluorine bond. |
| 580 | Strong | C-Br stretch | Heavy atomic mass of bromine lowers frequency. |
Mass Spectrometry (MS) & Isotopic Signatures
Mass spectrometry provides the exact molecular weight and confirms the elemental composition. For Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate, the most diagnostic feature is the bromine isotopic envelope . Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%).
When analyzed via Electron Ionization (EI-MS), the molecular ion ( M+∙ ) will appear as a distinct doublet at m/z 262 and 264 of equal intensity. The subsequent fragmentation pathway involves the sequential loss of the ethoxy radical ( −45 Da), carbon monoxide ( −28 Da), and the bromine radical ( −79/−81 Da).
Caption: Proposed electron ionization (EI) mass spectrometry fragmentation pathway.
Standardized Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data acquisition, the following protocols are designed with internal causality and self-validation mechanisms.
Protocol A: Multi-Nuclear NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . Causality: DMSO- d6 is chosen over CDCl 3 because its strong hydrogen-bond accepting nature prevents rapid proton exchange, locking the phenolic -OH signal into a sharp, observable peak rather than a broad baseline hump.
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Internal Standardization: Ensure the solvent contains 0.01% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl 3 ). Self-Validation: TMS and CFCl 3 act as internal zero-point calibrants for 1 H/ 13 C and 19 F, respectively. If the TMS peak drifts from 0.00 ppm, it immediately signals magnetic field instability, invalidating the run before data interpretation begins.
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Acquisition Parameters: Acquire 1 H at 400+ MHz (16 scans), 13 C at 100+ MHz (1024 scans, broad-band decoupled), and 19 F at 376+ MHz (64 scans).
Protocol B: ATR FT-IR Analysis
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Background Subtraction: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal. Self-Validation: This step digitally subtracts ubiquitous atmospheric interferents (H 2 O vapor at ~3600 cm⁻¹ and CO 2 at ~2350 cm⁻¹), ensuring that the observed 3250 cm⁻¹ peak is genuinely the sample's phenolic O-H stretch and not ambient humidity.
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Sample Acquisition: Place 1-2 mg of the neat solid powder onto the crystal. Apply standardized pressure using the ATR anvil to ensure uniform optical contact.
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Data Processing: Acquire 32 scans from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth.
Protocol C: High-Resolution Mass Spectrometry (HRMS)
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Instrument Calibration: Infuse a standard tuning mix (e.g., Perfluorotributylamine, PFTBA) into the MS source. Causality: PFTBA provides known fragment masses across the entire m/z range, calibrating the time-of-flight (TOF) or Orbitrap analyzer to achieve mass accuracy within <5 ppm.
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Sample Introduction: Dissolve the sample in LC-MS grade Methanol/Water (50:50) to a concentration of 1 µg/mL. Introduce via direct infusion.
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Ionization & Validation: Utilize Electrospray Ionization in negative mode (ESI-) to observe the[M-H]⁻ ion, or Electron Ionization (EI) to observe the radical cation [M] +∙ . Self-Validation: The instrument's detection of the exact 1:1 intensity ratio at the calculated m/z 262/264 acts as an internal validation of the bromine atom, confirming the elemental composition without requiring secondary elemental assays.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg.[Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]
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Boersma, M. G., et al. (2004). A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. FEMS Microbiology Letters.[Link]
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Pitsawong, W., et al. (2020). Tuning of pKa values activates substrates in flavin-dependent aromatic hydroxylases. Journal of Biological Chemistry.[Link]
